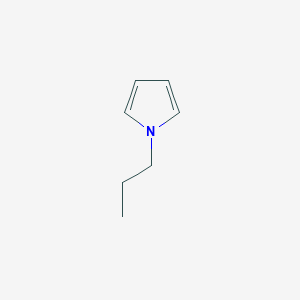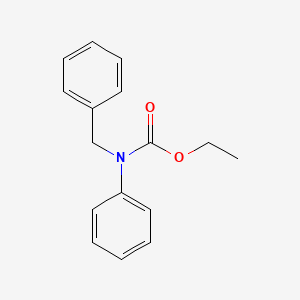
1H-Pyrrole, 1-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole, 1-propyl- is an organic compound with the molecular formula C7H11N. It is a derivative of pyrrole, where a propyl group is attached to the nitrogen atom of the pyrrole ring.
Méthodes De Préparation
1H-Pyrrole, 1-propyl- can be synthesized through several methods. One common synthetic route involves the reaction of pyrrole with propyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole, allowing it to react with the propyl halide to form 1H-Pyrrole, 1-propyl-.
Industrial production methods may involve the use of catalytic processes to enhance the yield and efficiency of the reaction. For example, catalytic hydrogenation of pyrrole derivatives in the presence of propylating agents can be employed to produce 1H-Pyrrole, 1-propyl- on a larger scale .
Analyse Des Réactions Chimiques
1H-Pyrrole, 1-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced pyrrole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propyl group, where nucleophiles such as halides or amines replace the propyl group under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include various substituted pyrroles and their derivatives .
Applications De Recherche Scientifique
1H-Pyrrole, 1-propyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: This compound can be used in the study of biological systems and as a precursor for the synthesis of biologically active molecules.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole, 1-propyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1H-Pyrrole, 1-propyl- can be compared with other similar compounds such as:
1H-Pyrrole, 1-methyl-: This compound has a methyl group instead of a propyl group, leading to differences in chemical reactivity and applications.
1H-Pyrrole, 1-ethyl-: The presence of an ethyl group results in distinct physical and chemical properties compared to the propyl derivative.
1H-Pyrrole, 1-butyl-: The butyl group provides different steric and electronic effects, influencing the compound’s behavior in various reactions.
Propriétés
Numéro CAS |
5145-64-2 |
|---|---|
Formule moléculaire |
C7H11N |
Poids moléculaire |
109.17 g/mol |
Nom IUPAC |
1-propylpyrrole |
InChI |
InChI=1S/C7H11N/c1-2-5-8-6-3-4-7-8/h3-4,6-7H,2,5H2,1H3 |
Clé InChI |
MFGOZCIHXVFZBC-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2E)-2-(4-chlorobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11996356.png)

![5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11996372.png)

![8-(benzylsulfanyl)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11996376.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996378.png)
![2-[(3,5-Dinitrothiophen-2-yl)amino]-4-methylpentanoic acid](/img/structure/B11996382.png)
![N-methyl-4-[(methylamino)sulfonyl]benzamide](/img/structure/B11996398.png)

![1H-Benzimidazole, 2-[5-bromo-2-(hexyloxy)phenyl]-](/img/structure/B11996408.png)
![ethyl (2E)-2-[3-(acetyloxy)-4-ethoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11996415.png)

![Methyl 4-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoate](/img/structure/B11996421.png)
![3-methyl-7-(2-phenylethyl)-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11996423.png)
